Cy3.5 tetrazine is a fluorescent compound that plays a significant role in bioorthogonal chemistry, particularly in the context of labeling and detecting biomolecules. This compound features a tetrazine moiety conjugated to a cyanine dye, which enhances its fluorescent properties, making it suitable for various biological applications. The chemical formula for Cy3.5 tetrazine is (protonated), with a molecular weight of approximately 908.06 g/mol . Its unique structure allows for efficient interactions with trans-cyclooctenes through rapid Diels-Alder cycloaddition reactions, which are highly selective and occur under mild conditions .
Cy3.5 tetrazine undergoes bioorthogonal reactions, primarily through the inverse-electron demand Diels-Alder reaction with trans-cyclooctene. This reaction is characterized by its exceptional kinetics, with rate constants exceeding 800 Ms, making it one of the fastest bioorthogonal reactions known . The reaction mechanism involves the formation of a covalent bond between the tetrazine and the cyclooctene, resulting in the formation of a stable adduct that can be used for labeling purposes.
Cy3.5 tetrazine exhibits significant biological activity due to its ability to selectively label biomolecules in live cells. Studies have shown that it can effectively label proteins and other biomolecules, allowing researchers to visualize and track cellular processes in real-time . The fluorogenic properties of Cy3.5 tetrazine enable it to emit fluorescence upon reaction with specific targets, facilitating various imaging applications in biological research.
The synthesis of Cy3.5 tetrazine typically involves the conjugation of a tetrazine moiety to a cyanine dye. This can be achieved through several methods:
These methods allow for the production of Cy3.5 tetrazine with high purity and yield, suitable for research applications.
Cy3.5 tetrazine is widely used in various fields, including:
Research has demonstrated that Cy3.5 tetrazine can form stable interactions with various biomolecules via its reactive tetrazine group. These interactions are characterized by their rapid kinetics and high specificity, making them ideal for applications in cell adhesion studies and tracking cellular interactions in vivo . The ability to form covalent bonds quickly allows for effective labeling strategies that can be employed in complex biological systems.
Cy3.5 tetrazine shares similarities with other fluorescent probes but stands out due to its unique reactivity and efficiency in bioorthogonal reactions. Here are some similar compounds:
Cy3.5 tetrazine's unique combination of rapid reaction kinetics, high selectivity, and strong fluorescent properties makes it particularly valuable in biological research compared to these similar compounds.
Cy3.5 tetrazine features a polymethine-linked indole heterocycle core typical of cyanine dyes, modified with a 1,2,4,5-tetrazine ring at the central carbon position. The molecular formula is C₄₇H₄₈N₈O₁₀S₄, with a molecular weight of 1,377.80 g/mol . Key structural elements include:
The tetrazine group induces fluorescence quenching via internal conversion (IC), which is reversed upon reaction with TCO-modified targets, yielding a 10–20-fold increase in fluorescence intensity . This property distinguishes it from non-fluorogenic cyanine dyes.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 1,377.80 g/mol | |
| λex/λem | 579 nm / 591 nm | |
| Extinction Coefficient | 116,000 M⁻¹cm⁻¹ | |
| Quantum Yield | 0.35 |
The synthesis of Cy3.5 tetrazine employs solid-phase methodologies to avoid symmetrically disubstituted byproducts. A representative route involves:
Critical intermediates include:
This method achieves yields of 70–94% while circumventing solubility challenges associated with solution-phase synthesis .
Cy3.5 tetrazine exhibits distinct advantages over other tetrazine-conjugated dyes:
| Compound | λex (nm) | λem (nm) | Extinction Coefficient (M⁻¹cm⁻¹) |
|---|---|---|---|
| Cy3.5 tetrazine | 579 | 591 | 116,000 |
| Cy5.5 tetrazine | 683 | 703 | 250,000 |
| Cyanine3 tetrazine | 548 | 567 | 162,000 |
| DiSulfoCy3.5 | 591 | 604 | 116,000 |
Cyanine 3.5 tetrazine exhibits distinctive spectral characteristics that position it as a valuable fluorogenic probe in bioorthogonal chemistry applications [1] [2]. The compound demonstrates an excitation maximum at 579 nanometers and an emission maximum at 591 nanometers, yielding a calculated Stokes shift of 12 nanometers [1] [7]. This relatively small Stokes shift is characteristic of cyanine dyes and reflects the rigid polymethine structure that minimizes conformational changes between ground and excited states [32].
The absorption profile of Cyanine 3.5 tetrazine shows significant overlap with the tetrazine chromophore absorption band, which peaks around 515 nanometers [10]. This spectral overlap is fundamental to the fluorescence quenching mechanism observed in tetrazine-functionalized dyes [10]. The extinction coefficient for the Cyanine 3.5 core structure reaches 116,000 liters per mole per centimeter, indicating strong light absorption capabilities [11] [41].
| Property | Value | Source |
|---|---|---|
| Excitation Maximum | 579 nm | AAT Bioquest [1] [7] |
| Emission Maximum | 591 nm | AAT Bioquest [1] [7] |
| Stokes Shift | 12 nm | Calculated from spectral data |
| Extinction Coefficient | 116,000 L·mol⁻¹·cm⁻¹ | Lumiprobe [11] |
| Molecular Weight | 1377.80 g/mol | AAT Bioquest [1] |
The spectral positioning of Cyanine 3.5 tetrazine makes it particularly suitable for applications requiring orange-red fluorescence detection [12]. The emission wavelength at 591 nanometers provides excellent compatibility with standard filter sets used in fluorescence microscopy and flow cytometry [12]. Research has demonstrated that tetrazine-conjugated fluorophores exhibit wavelength-dependent quenching efficiency, with higher quenching observed for dyes emitting at wavelengths below 550 nanometers due to fluorescence resonance energy transfer mechanisms [10] [30].
The fluorescence quantum yield of Cyanine 3.5 tetrazine is significantly influenced by the presence of the tetrazine moiety, which acts as an efficient fluorescence quencher [29] [33]. In the native Cyanine 3.5 structure without tetrazine modification, the quantum yield reaches 0.35 [11] [41]. However, tetrazine conjugation dramatically reduces this value through multiple quenching pathways [29].
Photostability studies have revealed that Cyanine 3.5 and related cyanine dyes demonstrate enhanced resistance to photobleaching when specific protective mechanisms are employed [16] [17]. Metal-enhanced fluorescence experiments using silver island films showed that Cyanine 3 labeled deoxyribonucleic acid constructs exhibited 2.6 to 3.0-fold increases in photobleaching half-life compared to controls on quartz substrates [16]. Similarly, Cyanine 5 constructs demonstrated even greater improvements, with 4.2 to 10.7-fold enhancements under high-power illumination conditions [16].
| Dye System | Photobleaching Half-life Enhancement | Mechanism |
|---|---|---|
| Cyanine 3 with silver islands | 2.6-3.0× | Metal-enhanced fluorescence [16] |
| Cyanine 5 with silver islands | 4.2-10.7× | Metal-enhanced fluorescence [16] |
| Hybrid voltage indicator-cyclooctatetraene-Cyanine 3 | 2.4× | Triplet state quenching [17] |
| Hybrid voltage indicator-cyclooctatetraene-Cyanine 5 | 5.6× | Triplet state quenching [17] |
The incorporation of cyclooctatetraene as a triplet state quencher has emerged as a particularly effective strategy for enhancing photostability [17] [19]. Cyclooctatetraene conjugation works through intramolecular triplet-triplet energy transfer, reducing reactive oxygen species production and subsequent photobleaching [17]. This mechanism has proven especially valuable for live-cell imaging applications where extended observation periods are required [17].
Research has established that the photostability of tetrazine-functionalized fluorophores depends critically on the quenching mechanism employed [21]. Tetrazine moieties can actually provide photoprotective effects by efficiently depopulating excited states before photodamaging reactions can occur [10]. Studies using tetrazine-ATTO655 conjugates demonstrated enhanced photostability compared to free ATTO655, suggesting that tetrazine groups can act as stabilizing elements under certain conditions [10].
Nonradiative decay processes in Cyanine 3.5 tetrazine involve multiple competing pathways that contribute to both fluorescence quenching and thermal energy dissipation [18] [29]. Internal conversion represents the primary nonradiative decay mechanism, occurring on picosecond timescales and generating significant heat through vibrational relaxation [18] [24].
Photoisomerization pathways play a crucial role in cyanine dye photophysics, with trans-cis isomerization occurring within approximately one picosecond of photoexcitation [18] [6]. This process involves passage through a dark state formed via picosecond vibrational mode coupling, likely mediated by conical intersection mechanisms [18]. The activation energy for photoisomerization depends strongly on the local microenvironment, with restricted environments showing higher barriers to isomerization [6].
| Decay Pathway | Timescale | Heat Generation | Temperature Dependence |
|---|---|---|---|
| Internal Conversion | Picoseconds | High | Strong [18] [24] |
| Photoisomerization | ~1 ps onset | High | Strong activation barrier [18] [6] |
| Vibrational Relaxation | Femtoseconds | Very High | Strong [18] |
| Intersystem Crossing | Nanoseconds | Moderate | Moderate [18] |
Photoinduced electron transfer mechanisms become dominant in tetrazine-conjugated systems, particularly for near-infrared fluorogenic labels [33]. This process involves electron transfer from the excited fluorophore to the tetrazine acceptor, creating charge-separated states that undergo rapid nonradiative relaxation [33]. The efficiency of photoinduced electron transfer depends on the electron affinity of the tetrazine moiety and the oxidation potential of the fluorophore [10] [33].
Ground state complex formation contributes to nonradiative decay through diffusion-limited interactions between tetrazine and fluorophore components [10]. Fluorescence correlation spectroscopy measurements have revealed association rate constants of approximately 1.5 × 10⁹ M⁻¹s⁻¹ for tetrazine-fluorophore complex formation [10]. These complexes undergo ultrafast fluorescence quenching through photoinduced electron transfer or energy transfer to dark states [10] [29].
Thermal dynamics studies have shown that nonradiative decay processes generate substantial heat, particularly during internal conversion and vibrational relaxation phases [24] [25]. Temperature-dependent measurements indicate that activation energies for key decay processes range from several hundred wavenumbers to several thousand wavenumbers, depending on the specific pathway and molecular environment [26] [27].
Substituent modifications on tetrazine and cyanine components significantly influence photobleaching resistance through multiple mechanisms [20] [22]. Electron-withdrawing substituents on tetrazine rings enhance both reactivity toward bioorthogonal partners and stability against hydrolytic degradation [22]. Studies comparing tetrazine derivatives with different electronic properties demonstrated that electron-withdrawing groups increase reduction potentials and improve conversion rates in superoxide reactions [22].
Bulky substituents, particularly tert-butyl groups, provide steric protection that enhances chemical stability while potentially reducing reactivity with strained alkenes [20] [38]. Research has shown that asymmetric tetrazines bearing both bulky and electron-withdrawing substituents can simultaneously achieve high reactivity toward isonitriles and enhanced aqueous stability [38]. The steric effects of bulky substituents become less impactful for isonitrile reactions compared to other dienophiles, while dispersion forces significantly lower activation energies [38].
| Substituent Type | Photobleaching Resistance | Stability Effect | Primary Mechanism |
|---|---|---|---|
| Electron-withdrawing groups | Enhanced | Increased | Lower lowest unoccupied molecular orbital energy [22] |
| Bulky tert-butyl groups | Enhanced | Increased | Steric protection [20] [38] |
| Aromatic substituents | Moderate | Moderate | π-π interactions [20] |
| Cyclooctatetraene conjugation | Significantly enhanced | Greatly increased | Triplet state quenching [17] [19] |
Aromatic substituents influence photobleaching resistance through π-π stacking interactions that can either stabilize or destabilize excited states depending on the specific substitution pattern [21]. Computational studies have revealed that through-bond energy transfer mechanisms in tetrazine-BODIPY systems depend critically on the nature of the linking group and substituent electronics [21]. Direct conjugation of tetrazine to fluorophore systems generally provides more efficient fluorescence quenching than flexible linker arrangements [21].
Hydrophobic substituents promote ground state complex formation between tetrazine and fluorophore components, leading to enhanced quenching efficiency through photoinduced electron transfer mechanisms [10]. Studies using denaturants such as guanidinium chloride have demonstrated that complex formation is disrupted under denaturing conditions, confirming the role of hydrophobic interactions in stabilizing quenched states [10].
The incorporation of sulfonate groups enhances aqueous solubility and can improve photostability in biological environments, though the direct effects on photobleaching resistance are generally minimal [8]. Sulfonated derivatives of cyanine dyes show different sequence-dependent fluorescence patterns when conjugated to deoxyribonucleic acid compared to non-sulfonated versions, indicating that charge distribution affects local environmental interactions [37].